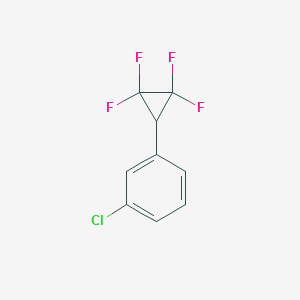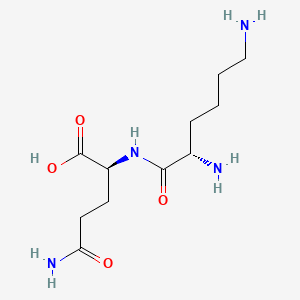![molecular formula C18H12N4OS B14172437 6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-40-5](/img/structure/B14172437.png)
6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiophene ring, a bipyrimidine moiety, and a cyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of hydrogen in the corresponding 1,2,4-triazine 4-oxides . The starting materials, such as 3,6-diaryl-1,2,4-triazine-5-carbonitriles, can be obtained through nucleophilic substitution reactions . The reaction conditions often involve heating the reactants under an inert atmosphere, such as argon, and using solvents like chloroform for purification .
Industrial Production Methods
solvent-free reactions and palladium-catalyzed cross-coupling are efficient techniques that could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyrimidine moiety can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Applications De Recherche Scientifique
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The bipyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The thiophene ring can also participate in π-π stacking interactions, which are important in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
- 4-(Thiophen-3-yl)phenol
Uniqueness
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiophene ring and a bipyrimidine moiety, which provides it with distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
923594-40-5 |
|---|---|
Formule moléculaire |
C18H12N4OS |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-(2-pyrimidin-4-yl-5-thiophen-3-ylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H12N4OS/c23-16-4-2-1-3-13(16)17-14(12-6-8-24-10-12)9-20-18(22-17)15-5-7-19-11-21-15/h1-11,23H |
Clé InChI |
CGHFEOSCUITDPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CSC=C3)C4=NC=NC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)

![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)

![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)


![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)

